N-nitropyridin-2-amine

Vue d'ensemble

Description

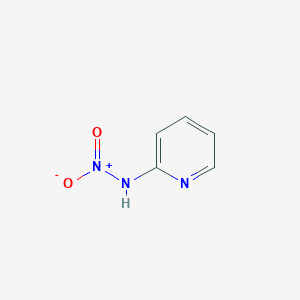

N-nitropyridin-2-amine is an organic compound with the molecular formula C5H5N3O2 It is a derivative of pyridine, where an amino group is substituted with a nitro group at the second position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-nitropyridin-2-amine can be synthesized through the nitration of 2-aminopyridine. The nitration process typically involves the use of a mixture of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled conditions to ensure the selective nitration at the second position of the pyridine ring .

Industrial Production Methods: In an industrial setting, the production of 2-nitraminopyridine follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and maintaining optimal reaction conditions to achieve high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: N-nitropyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitro derivatives.

Reduction: Reduction of 2-nitraminopyridine can lead to the formation of aminopyridine derivatives.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Nitro derivatives of pyridine.

Reduction: Aminopyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N-nitropyridin-2-amine has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-nitraminopyridine involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components and exert biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate various biochemical processes .

Comparaison Avec Des Composés Similaires

2-Aminopyridine: A precursor in the synthesis of 2-nitraminopyridine, it has similar structural features but lacks the nitro group.

2-Nitropyridine: Similar to 2-nitraminopyridine but without the amino group.

2-Amino-5-nitropyridine: Another derivative with both amino and nitro groups but at different positions on the pyridine ring.

Uniqueness: N-nitropyridin-2-amine is unique due to the presence of both amino and nitro groups at specific positions on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .

Activité Biologique

N-nitropyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is part of the larger family of pyridine derivatives, which are known for their pharmacological properties. The compound can be synthesized through various methods, including the reaction of pyridine N-oxides with activated isocyanides, resulting in high yields of substituted 2-aminopyridines .

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising antitumor activity. For instance, a series of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines were evaluated for cytotoxic effects against human tumor cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The compounds showed GI50 values ranging from 1.18 to 13.5 μM, indicating significant potency against these cancer cell lines .

| Compound | GI50 (μM) | Cell Line |

|---|---|---|

| 1a | 2.40 | A549 |

| 1b | 1.18 | MDA-MB-231 |

| 1c | 13.5 | DU145 |

Enzyme Inhibition

This compound derivatives have also been studied for their inhibitory effects on enzymes implicated in various diseases. For example, certain compounds displayed moderate inhibition of VEGFR2 kinase activity, which is crucial in tumor angiogenesis . Additionally, the structure-activity relationship (SAR) studies indicate that modifications at the nitrogen position significantly affect biological activity, particularly in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease .

Case Studies and Research Findings

- Anticancer Properties : A study evaluated the cytotoxic effects of several nitropyridine derivatives on different cancer cell lines. The results indicated that structural variations significantly influenced their potency, with some compounds exhibiting IC50 values as low as 27.1 μM against MDA-MB-231 cells .

- Neuroprotective Effects : Another research focused on the potential of N-nitropyridin-2-amines as inhibitors of cholinesterases. The findings suggested that these compounds could enhance cognitive function by selectively inhibiting AChE over BChE, which is vital for developing treatments for neurodegenerative disorders .

- Mechanistic Studies : Molecular docking studies have provided insights into how N-nitropyridin-2-amines interact with target enzymes. These studies revealed that the nitro group in the structure facilitates hydrogen bonding with active site residues, enhancing binding affinity and specificity .

Propriétés

IUPAC Name |

N-pyridin-2-ylnitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c9-8(10)7-5-3-1-2-4-6-5/h1-4H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZLEPNAKIFDQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90949353 | |

| Record name | N-Pyridin-2-ylnitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26482-54-2 | |

| Record name | N-Nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26482-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitraminopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Pyridin-2-ylnitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-NITROPYRIDIN-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U367XTA7CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.